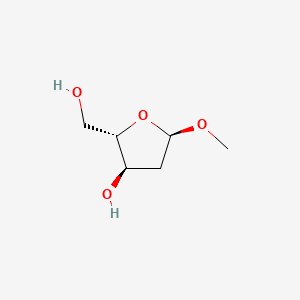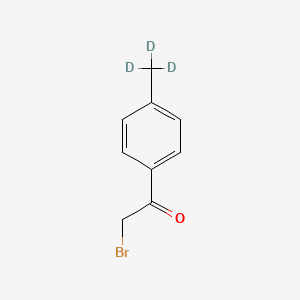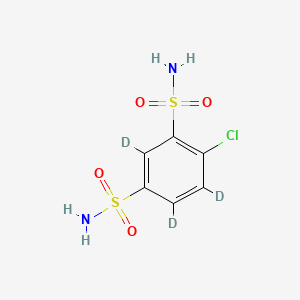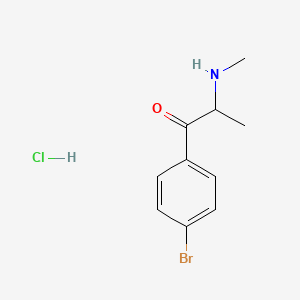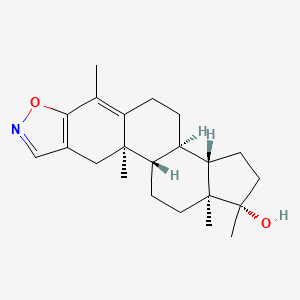
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a deuterated analog of methamphetamine and has been used in studies related to drug metabolism, pharmacokinetics, and pharmacodynamics.
Mécanisme D'action
The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is not fully understood. However, it is believed to act as a substrate for the enzymes involved in the metabolism of methamphetamine. It is also believed to bind to the same receptors in the brain as methamphetamine, although with lower affinity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride are not well studied. However, it is believed to have similar effects on the central nervous system as methamphetamine, although with lower potency.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride in lab experiments include its deuterated nature, which allows for more accurate measurements in studies related to drug metabolism and pharmacokinetics. It also has lower potency than methamphetamine, which makes it safer to handle in the lab. The limitations of using N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride include its limited availability and high cost.
Orientations Futures
For research include studies related to its metabolism and pharmacokinetics, as well as studies related to its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves the reaction of deuterated benzaldehyde with nitroethane, followed by reduction of the nitro compound to the amine using sodium borohydride. The resulting amine is then reacted with 1-naphthalenemethyl chloride to form the desired compound. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has been used in various scientific studies related to drug metabolism, pharmacokinetics, and pharmacodynamics. It has been used as a tracer in studies related to the metabolism of methamphetamine, as well as in studies related to the pharmacokinetics of methamphetamine and its metabolites. It has also been used in studies related to the pharmacodynamics of methamphetamine and its effects on the central nervous system.
Propriétés
Numéro CAS |
1795036-94-0 |
|---|---|
Nom du produit |
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride |
Formule moléculaire |
C23H22ClN |
Poids moléculaire |
350.904 |
Nom IUPAC |
1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3; |
Clé InChI |
ZAUPVKKXCANPCB-NIIDSAIPSA-N |
SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



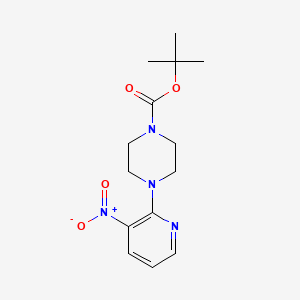
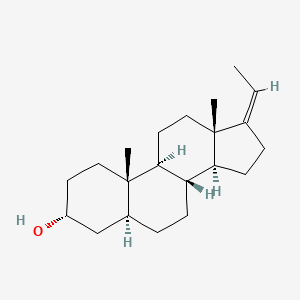
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
